molecular formula C25H24N2O3S B2915491 (3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-05-1

(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2915491
CAS RN: 892304-05-1
M. Wt: 432.54
InChI Key: XJYWMGUXSGHDBJ-BUVRLJJBSA-N
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Description

(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Processes and Derivatives

  • Chemical Synthesis and Reactivity : The synthesis and reactions of benzothiazine derivatives reveal their potential as intermediates in the synthesis of various heterocyclic compounds. For instance, the study by Knollmüller (1971) demonstrates the formation of 1H-2,1,3-benzothiadiazine 2,2-dioxide derivatives through reactions with sulfamides and alkyl halides, leading to various mono- and dialkyl derivatives with potential applications in material science and pharmaceuticals (Knollmüller, 1971).

  • Potential for Multicomponent Synthesis : The research by Lega et al. (2016) on the multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide highlights the compound's utility in generating new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This indicates its potential in creating novel organic compounds with possible applications in drug discovery and development (Lega et al., 2016).

Applications in Material Science and Pharmacology

  • Photophysical Properties : Studies on benzothiazine derivatives and related compounds often explore their photophysical properties, which can be critical in the development of photodynamic therapy agents and materials with specific optical characteristics. For instance, the work on the fluorescence enhancement of trans-4-aminostilbene derivatives by Yang et al. (2002) sheds light on the impact of N-phenyl substitutions on the photophysical behavior of stilbenoid systems, potentially relevant for the development of optical materials and sensors (Yang et al., 2002).

  • Potential Antimicrobial and Cancer Treatment Applications : The synthesis of novel heterocyclic compounds with benzothiazine components, as explored by Badne et al. (2011), demonstrates the potential of these molecules in antimicrobial activity screening. This suggests possible applications in developing new antibiotics or antifungal agents, contributing to the field of medical research and pharmacology (Badne et al., 2011).

properties

IUPAC Name

(3E)-3-[(2,5-dimethylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-7-6-8-20(13-17)16-27-23-10-5-4-9-21(23)25(28)24(31(27,29)30)15-26-22-14-18(2)11-12-19(22)3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYWMGUXSGHDBJ-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)C)C)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)C)C)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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